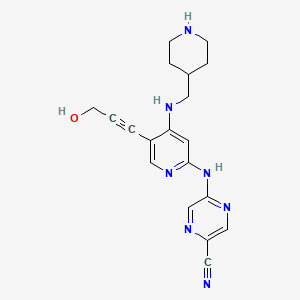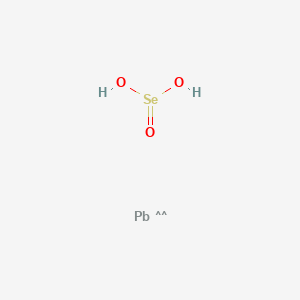![molecular formula C32H30AgN8-4 B12340758 Silver, [29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-, (SP-4-1)-](/img/structure/B12340758.png)
Silver, [29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-, (SP-4-1)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silver, [29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-, (SP-4-1)- is a complex compound that belongs to the family of phthalocyanines. Phthalocyanines are macrocyclic compounds with a structure similar to that of porphyrins, which are known for their vibrant colors and extensive applications in dyes, pigments, and as catalysts. The incorporation of silver into the phthalocyanine structure enhances its properties, making it useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silver, [29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-, (SP-4-1)- typically involves the reaction of phthalocyanine with a silver salt under controlled conditions. One common method includes the following steps:
Preparation of Phthalocyanine: Phthalocyanine is synthesized by heating phthalonitrile in the presence of a metal catalyst.
Incorporation of Silver: The phthalocyanine is then reacted with a silver salt, such as silver nitrate, in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The reaction is typically carried out at elevated temperatures (around 150-200°C) for several hours to ensure complete incorporation of the silver ion into the phthalocyanine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of phthalonitrile and silver salts are used.
Optimization of Reaction Conditions: Reaction conditions such as temperature, solvent, and reaction time are optimized to maximize yield and purity.
Purification: The final product is purified using techniques like recrystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions
Silver, [29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-, (SP-4-1)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF) at room temperature.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution; reactions are often carried out in polar solvents under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives of the phthalocyanine ring.
Reduction: Reduced forms of the compound with altered oxidation states of the silver ion.
Substitution: Substituted phthalocyanine derivatives with different functional groups.
科学研究应用
Silver, [29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-, (SP-4-1)- has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: Employed in biological imaging and as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Investigated for its antimicrobial properties and potential use in wound dressings and coatings for medical devices.
Industry: Utilized in the production of dyes, pigments, and as a component in electronic devices such as organic solar cells and light-emitting diodes (LEDs).
作用机制
The mechanism of action of Silver, [29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-, (SP-4-1)- involves its ability to interact with various molecular targets and pathways. The silver ion in the compound can:
Generate Reactive Oxygen Species (ROS): Under light irradiation, the compound can produce ROS, which can damage cellular components and lead to cell death.
Bind to Biological Molecules: The silver ion can bind to proteins, DNA, and other biomolecules, disrupting their normal function.
Catalyze Reactions: The compound can act as a catalyst in redox reactions, facilitating electron transfer and altering the oxidation state of other molecules.
相似化合物的比较
Similar Compounds
Copper Phthalocyanine: Similar structure but with copper instead of silver. Used extensively in dyes and pigments.
Zinc Phthalocyanine: Contains zinc and is used in photodynamic therapy and as a photosensitizer.
Iron Phthalocyanine: Contains iron and is used as a catalyst in various chemical reactions.
Uniqueness
Silver, [29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-, (SP-4-1)- is unique due to the presence of the silver ion, which imparts distinct properties such as enhanced antimicrobial activity and the ability to generate ROS under light irradiation. These properties make it particularly useful in medical and industrial applications where other phthalocyanines may not be as effective.
属性
分子式 |
C32H30AgN8-4 |
|---|---|
分子量 |
634.5 g/mol |
IUPAC 名称 |
silver;(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene |
InChI |
InChI=1S/C32H30N8.Ag/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-2,7-10,15-16,19-22,27-28H,3-6,11-14H2;/q-4; |
InChI 键 |
AQIXTMHIVAGJGL-UHFFFAOYSA-N |
手性 SMILES |
C1CC2C3/N=C/4\[N-]/C(=N\C5[N-]/C(=N\C6=C7C(=C([N-]6)/N=C(/C2CC1)\[N-]3)C=CC=C7)/C8C5CCCC8)/C9=CC=CC=C49.[Ag] |
规范 SMILES |
C1CCC2C(C1)C3[N-]C2=NC4=C5C=CC=CC5=C([N-]4)N=C6C7CCCCC7C([N-]6)N=C8C9=CC=CC=C9C(=N3)[N-]8.[Ag] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



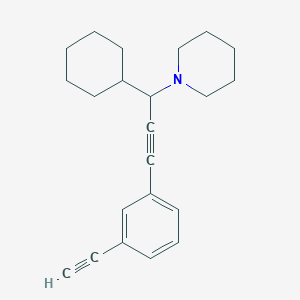

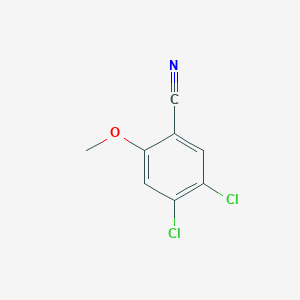
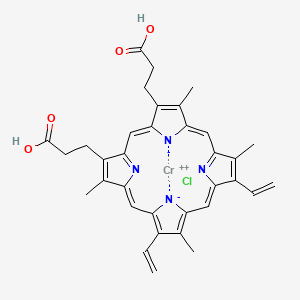


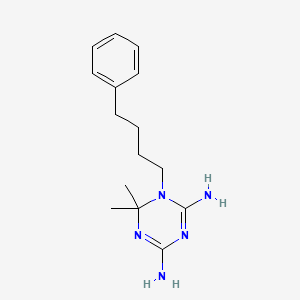
![5-chloro-2-N-[(4-fluorophenyl)methyl]-4-N-(5-propan-2-yloxypyrazolidin-3-yl)pyrimidine-2,4-diamine](/img/structure/B12340705.png)



